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Clinical Pharmacology and Significance of the
Interaction

¢ Mechanism of Interaction: Eravacycline is metabolized primarily by the CYP3A4 isoform [1] [2].
Concomitant administration with strong CYP3A inducers accelerates its metabolism, reducing
systemic exposure.

¢ Clinical Impact: This interaction can compromise the efficacy of eravacycline. A dedicated drug-drug
interaction study found that co-administration with the strong inducer rifampin resulted in a reduction
of eravacycline's total exposure (AUC) by approximately 25% to 35% and an increase in its
clearance (CL) by approximately 50% [3].

Dosing Recommendations and Clinical Management

To ensure therapeutic efficacy in patients requiring concomitant therapy, the following dosage adjustment is

recommended:
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Standard Dosing (without strong Adjusted Dosing (with strong
Parameter . .

CYP3A inducer) CYP3A inducer)
Dosage 1 mg/kg every 12 hours [4] [5] [6] 1.5 mg/kg every 12 hours [3] [6] [2]
Regimen
Infusion Approximately 60 minutes [4] [5] Approximately 60 minutes
Duration
Treatment 4 to 14 days [4] [5] 4 to 14 days
Duration

¢ Key Considerations:

o This adjustment applies to the entire treatment course when co-administered with a strong
CYP3A inducer [2].

o No dosage adjustment is warranted for concomitant use of weak or moderate CYP3A
inducers [6] [2].

o No dosage adjustment is required for patients with renal impairment. However, a modified
regimen is necessary for patients with severe hepatic impairment (Child-Pugh C), which is
independent of CYP3A induction status [5] [6] [2].

Experimental Protocol for DDI Studies

This protocol outlines a clinical study design to investigate the effects of a strong CYP3A inducer on the

pharmacokinetics of intravenous eravacycline.

Study Design and Population

¢ Design: An open-label, fixed-sequence, two-period study in healthy adult subjects [3].

o Period 1: Administer a single dose of IV eravacycline (e.g., 1 mg/kg) to establish baseline
pharmacokinetic (PK) parameters.

o Period 2: After a washout, administer the strong CYP3A inducer (e.g., rifampin 600 mg once
daily) for a sufficient duration to achieve full induction (e.g., 7-14 days). On the last day of
inducer dosing, administer a single dose of IV eravacycline (1.5 mg/kg) concomitantly.

¢ Subjects: Healthy volunteers aged 18-55 years. Exclude individuals with hypersensitivity to
tetracyclines, significant medical conditions, or use of other concomitant medications.
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Drug Administration and Pharmacokinetic Sampling

e Eravacycline Dosing: Administer as an IV infusion over 60 minutes [4] [5].

¢ Pharmacokinetic Blood Sampling: Collect serial blood samples pre-dose and at multiple timepoints
post-dose (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, 48 hours) in both periods to characterize the plasma
concentration-time profile.

Bioanalytical and Statistical Analysis

e Bioanalysis: Quantify eravacycline concentrations in plasma using a validated method, such as
liquid chromatography with tandem mass spectrometry (LC-MS/MS).
e Pharmacokinetic Analysis: Use non-compartmental methods to calculate key PK parameters for
both dosing periods, including:
o AUCO-t (Area under the concentration-time curve from time zero to the last measurable
timepoint)
o AUCO-» (Area under the curve extrapolated to infinity)
o Cmax (Maximum observed plasma concentration)
o CL (Total body clearance)
o t% (Terminal elimination half-life)
o Statistical Comparison: The primary comparison is the geometric mean ratio (GMR) of eravacycline
AUC and Cmax with and without the inducer. A 90% confidence interval for the GMR that falls outside
the no-effect boundary (e.g., 80-125%) indicates a significant interaction [3].

The following diagram illustrates the metabolic interaction and the corresponding clinical response outlined

in the protocol:
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Eravacycline Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic parameters for eravacycline, which are essential for

understanding its disposition and the impact of the interaction.

Pharmacokinetic

Value (Mean)
Parameter

Notes / Impact of Strong CYP3A
Inducer

Volume of Distribution 217 L [3]/321 L[1]
(Vss)

Plasma Protein Binding  79% - 90% (concentration-
dependent) [1]

Suggests extensive tissue distribution
beyond plasma.
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Pharmacokinetic Notes / Impact of Strong CYP3A
Value (Mean)

Parameter Inducer

Primary Metabolic CYP3A4- and FMO-mediated Pathway induced by strong inducers.

Pathway oxidation [1]

Route of Elimination Feces (~47%), Urine (~34%) [1] Primarily eliminated as parent drug and

metabolites.

Elimination Half-Life 20 hours [1] --

(t,)

Clearance (CL) 17.82 L/min [1] Increased by ~50% with strong

inducers [3].

Bioavailability (IV) 100% (by definition) --

Conclusions and Key Takeaways

¢ Proactive Management is Crucial: The interaction between eravacycline and strong CYP3A
inducers is predictable and clinically significant. To maintain effective drug exposure, the dose must
be increased to 1.5 mg/kg every 12 hours during concomitant use.

¢ No Therapeutic Drug Monitoring: Unlike some antibiotics, eravacycline does not require therapeutic
drug monitoring, making adherence to these dosing rules even more critical for ensuring efficacy [4].

¢ Research Context: The recommended experimental protocol provides a framework for evaluating
the interaction potential of eravacycline with new chemical entities or in special populations.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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